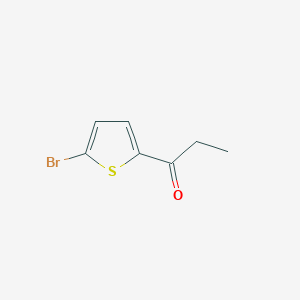

1-(5-bromothiophen-2-yl)propan-1-one

Descripción general

Descripción

1-(5-bromothiophen-2-yl)propan-1-one is a chemical compound with the molecular formula C7H7BrOS and a molecular weight of 219.10 g/mol . It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propanone group. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of 1-(5-bromothiophen-2-yl)propan-1-one typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:

Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

Friedel-Crafts Acylation: The 5-bromothiophene is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to produce this compound.

Análisis De Reacciones Químicas

1-(5-bromothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Aplicaciones Científicas De Investigación

1-(5-bromothiophen-2-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.

Industry: It serves as a precursor in the manufacture of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(5-bromothiophen-2-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its binding affinity and reactivity. Studies suggest that the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

1-(5-bromothiophen-2-yl)propan-1-one can be compared with other similar compounds, such as:

1-(5-Chlorothien-2-yl)propan-1-one: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

1-(5-Iodothien-2-yl)propan-1-one:

1-(5-Methylthien-2-yl)propan-1-one: Features a methyl group, resulting in distinct biological and chemical behavior.

Actividad Biológica

1-(5-Bromothiophen-2-yl)propan-1-one, with the CAS number 32412-39-8, is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C₇H₇BrOS, with a molecular weight of 219.1 g/mol. The compound can be synthesized via several methods, primarily involving the reaction of 2-bromothiophene with propionyl chloride in the presence of aluminum chloride as a catalyst. The general reaction scheme is as follows:

- Stage 1 : Propionyl chloride reacts with aluminum chloride in dichloroethane.

- Stage 2 : The resulting intermediate is treated with 2-bromothiophene under controlled temperature conditions.

This method yields high purity and efficiency, often exceeding 95% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death. A notable case study highlighted its efficacy in reducing tumor growth in xenograft models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Induction of apoptosis |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. This activity is believed to be mediated through the modulation of signaling pathways related to neuroinflammation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It binds to specific receptors, altering their activity and influencing downstream signaling pathways.

The presence of the bromothiophene moiety enhances its binding affinity due to increased electron density and steric effects, which are critical for its biological interactions.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Antimicrobial Efficacy : A clinical trial assessed its effectiveness against multi-drug resistant bacterial infections, showing promising results in patient recovery rates.

- Cancer Treatment : In a preclinical study involving mice with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Neuroprotection : A study focusing on Alzheimer's disease models indicated that this compound could mitigate cognitive decline by reducing amyloid-beta accumulation and tau phosphorylation.

Propiedades

IUPAC Name |

1-(5-bromothiophen-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAYKLHWCBPAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292110 | |

| Record name | 1-(5-bromothien-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32412-39-8 | |

| Record name | 32412-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-bromothien-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.